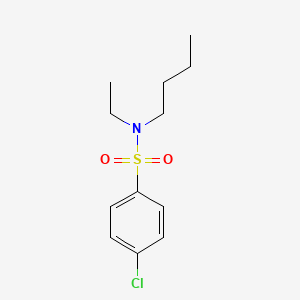

![molecular formula C16H16ClNO5S B4622038 ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)

ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate

Overview

Description

Ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate, also known as this compound, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been shown to possess a range of biochemical and physiological effects. In

Scientific Research Applications

Microbial Degradation and Environmental Impact

Research by Li et al. (2016) explored the biodegradation of chlorimuron-ethyl, a chemical structurally related to ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate. They studied the degradation pathways facilitated by Rhodococcus sp. D310-1, identifying multiple degradation products and proposing potential pathways for the biodegradation process. This work highlights the importance of microbial strategies in removing environmental contaminants like chlorimuron-ethyl (Li et al., 2016).

Fungal Degradation and Soil Health

Another study by Sharma et al. (2012) demonstrated the degradation of chlorimuron-ethyl by Aspergillus niger, isolated from agricultural soil. This research indicates the capacity of soil fungi to degrade herbicides, potentially reducing their harmful effects on subsequent crops and contributing to healthier soil ecosystems (Sharma et al., 2012).

Chemical Synthesis and Applications

Research by Ukrainets et al. (2014) involved the cyclization of a compound similar to this compound, leading to the formation of 2-substituted anilides. This chemical synthesis research contributes to the understanding of reaction mechanisms and the development of new compounds with potential applications in various fields, including pharmacology and materials science (Ukrainets et al., 2014).

Pharmacological Applications

A study by Croci et al. (2007) investigated the pharmacological properties of a compound structurally related to this compound, exploring its potential as a β3-adrenoceptor agonist for the treatment of preterm labor. This research demonstrates the compound's selectivity and potency, suggesting its applicability in therapeutic interventions (Croci et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes or receptors in the body, altering their function .

Mode of Action

Based on its structure, it may involve interactions such as hydrogen bonding, ionic interactions, and van der waals forces with its target . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by enzymes in the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to induce changes in cell signaling, gene expression, and cellular metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, extreme temperatures or pH levels may affect the compound’s stability, while the presence of other molecules may affect its efficacy through competitive or non-competitive inhibition .

Properties

IUPAC Name |

ethyl 4-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO5S/c1-3-23-16(19)11-4-6-12(7-5-11)18-24(20,21)13-8-9-15(22-2)14(17)10-13/h4-10,18H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHECTLWIMFFQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4621958.png)

![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)

![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)

![2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4621987.png)

![N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4621995.png)

![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)

![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)

![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)

![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)

![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)

![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)

![1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4622053.png)